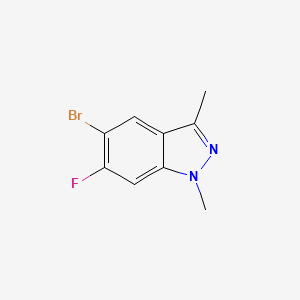

![molecular formula C20H18N4O4 B2800552 3-(苯并[d][1,3]二氧杂环-5-基)-1-甲基-1-(4-((6-甲基吡啶-3-基)氧基)苯基)脲 CAS No. 1206997-96-7](/img/structure/B2800552.png)

3-(苯并[d][1,3]二氧杂环-5-基)-1-甲基-1-(4-((6-甲基吡啶-3-基)氧基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

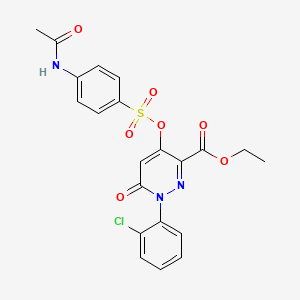

The synthesis of similar compounds involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of similar compounds consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .科学研究应用

抗氧化活性: 一项研究重点关注与所讨论化合物类似的衍生物的抗氧化活性的合成和评估。这些化合物通过一系列反应合成,包括缩合和与盐酸半碳酰肼的反应,并筛选了它们的抗氧化活性 (George, Sabitha, Kumar, & Ravi, 2010).

生物活性: 另一项研究重点介绍了与该化合物在结构上相关的氮杂尿嘧啶衍生物的合成、表征和生物活性的评估。这项研究涉及前体化合物的硫化、甲基化和各种衍生物的形成,这些衍生物经过测试以确定其抗菌特性 (El‐Barbary, Hafiz, & Abdel-wahed, 2011).

溶剂分解转化: 一篇研究论文讨论了尿素和硫脲衍生物溶剂分解转化为不同化合物。这项研究与了解化合物在不同环境中的化学行为和潜在转化相关 (Bobowski & Shavel, 1978).

抗菌活性: 一项关于合成和评估与目标化合物在结构上类似的 1,4-苯并噁嗪类似物的研究揭示了它们对各种细菌菌株的抗菌特性。这突出了此类化合物在开发新型抗菌剂方面的潜力 (Kadian, Maste, & Bhat, 2012).

热和酸催化重排: 对相关化合物的热和酸催化重排的研究提供了对化合物在不同条件下的稳定性和化学行为的见解。这对于了解其在各种环境中的潜在应用至关重要 (Faragher & Gilchrist, 1979).

未来方向

The development of compounds with similar structures for the detection of carcinogenic heavy metals like lead indicates potential future directions for research . Further studies could focus on the synthesis, characterization, and application of such compounds in various fields, including environmental science and medical diagnostics.

作用机制

Target of Action

The primary targets of this compound are microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents . They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell cycle, particularly the mitotic phase . This disruption leads to cell cycle arrest, particularly at the S phase, and induces apoptosis .

Result of Action

The compound’s action results in cell cycle arrest and the induction of apoptosis in cancer cells . Specifically, it has shown potent anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVLAOSYYXBHPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one](/img/structure/B2800469.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)

![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)

![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)

![7-benzyl-1,3-dimethyl-6-(morpholin-4-ylcarbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2800489.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2800492.png)